
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
BenchChem offers high-quality (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of pyrazole derivatives, including those similar in structure to (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, involves regioselective procedures using 1,3-dipolar cycloaddition reactions. This method provides a straightforward route to such compounds by reacting nitrile imines generated in situ with 3-formylchromones, highlighting the utility of pyrazole derivatives in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and functional group versatility (Alizadeh, Moafi, & Zhu, 2015).
Antimicrobial and Antibacterial Properties
Some pyrazole derivatives have been found to exhibit significant antimicrobial and antibacterial activities. For example, the synthesis and evaluation of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed that these compounds possess good antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds is associated with higher antimicrobial activity, suggesting that modifications to the pyrazole structure can enhance biological efficacy (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Enzyme Inhibition Studies
The metabolism of strained rings, including compounds with azetidine and oxadiazolyl moieties, involves specific enzyme pathways. For instance, glutathione S-transferase (GST) has been identified as a key enzyme in the metabolism of certain compounds by catalyzing the formation of glutathione-conjugated metabolites. This process is critical for understanding drug metabolism and detoxification pathways, providing insights into the design of more effective and safer therapeutic agents (Li et al., 2019).
Structural and Molecular Studies
Investigations into the crystal structures of pyrazole derivatives have revealed the importance of non-covalent interactions, such as lone pair-π interactions and halogen bonding, in determining their supramolecular architectures. These studies not only contribute to the understanding of molecular conformations and stability but also provide a foundation for designing compounds with tailored physical and chemical properties for specific applications (Sharma, Mohan, Gangwar, & Chopra, 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is then converted to the second intermediate, 3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, through a series of reactions involving condensation, reduction, and coupling reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "ethyl acetoacetate", "2-pyrazinecarboxylic acid", "thionyl chloride", "sodium azide", "sodium borohydride", "1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "ethyl chloroformate", "methylamine hydrochloride", "sodium hydroxide", "acetic acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde and hydrazine hydrate in acetic anhydride to form 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde", "Step 2: Reduction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde with sodium borohydride to form 3-(3-methoxyphenyl)-1H-pyrazole-5-carbinol", "Step 3: Conversion of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbinol to 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid through oxidation with thionyl chloride", "Step 4: Coupling of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with sodium azide to form 3-(3-methoxyphenyl)-1H-pyrazole-5-azide", "Step 5: Reduction of 3-(3-methoxyphenyl)-1H-pyrazole-5-azide with sodium borohydride to form 3-(3-methoxyphenyl)-1H-pyrazol-5-amine", "Step 6: Coupling of 3-(3-methoxyphenyl)-1H-pyrazol-5-amine with 1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one", "Step 7: Protection of the amine group in 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one with ethyl chloroformate in the presence of triethylamine to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methyl carbonate", "Step 8: Deprotection of the amine group in (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methyl carbonate with methylamine hydrochloride in the presence of sodium hydroxide to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine", "Step 9: Coupling of (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine with ethyl acetoacetate in the presence of acetic acid and methanol to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone" ] } | |
CAS-Nummer |
1319161-98-2 |
Produktname |
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
Molekularformel |
C20H17N7O3 |
Molekulargewicht |
403.402 |
IUPAC-Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C20H17N7O3/c1-29-14-4-2-3-12(7-14)15-8-16(25-24-15)20(28)27-10-13(11-27)19-23-18(26-30-19)17-9-21-5-6-22-17/h2-9,13H,10-11H2,1H3,(H,24,25) |
InChI-Schlüssel |
GOSGBAQTYXVDQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



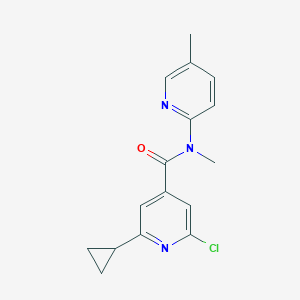

![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)

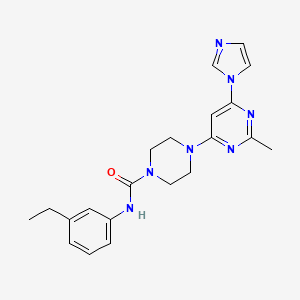
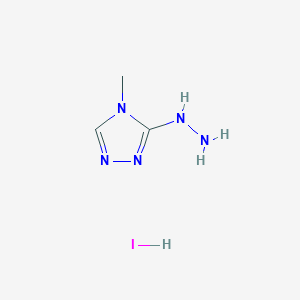
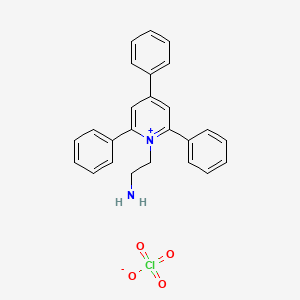

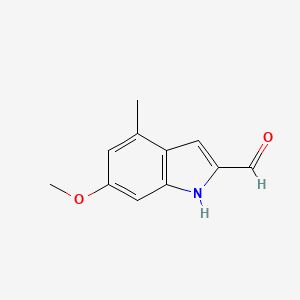
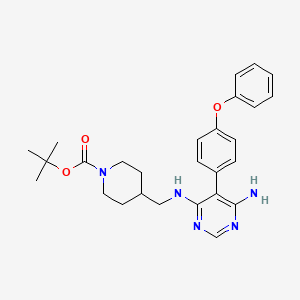
![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)


